(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Overview
Description
“1-(Isoquinolin-1-yl)-2-naphthol trifluoromethanesulfonate” is a compound with the molecular formula C20H12F3NO3S . It has a molecular weight of 403.4 g/mol . This compound is used as a platform molecule for the synthesis of other biaryl ligands useful in asymmetric catalysis .
Synthesis Analysis
A direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols has been reported, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner . Moreover, a NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor is established to access two types of promising axially chiral Lewis base catalysts in optically pure forms .
Molecular Structure Analysis
The InChI of the compound is InChI=1S/C20H12F3NO3S/c21-20 (22,23)28 (25,26)27-17-10-9-13-5-1-3-7-15 (13)18 (17)19-16-8-4-2-6-14 (16)11-12-24-19/h1-12H
. The Canonical SMILES of the compound is C1=CC=C2C (=C1)C=CC (=C2C3=NC=CC4=CC=CC=C43)OS (=O) (=O)C (F) (F)F
.
Chemical Reactions Analysis
The compound has been synthesized as a platform molecule to access other iconic ligands such as QUINAP . The utility of this methodology is further illustrated by facile transformations of the products into QUINAP, an iconic ligand in asymmetric catalysis .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.6 Ų . It has a complexity of 648 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 .
Scientific Research Applications
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of metals, as well as to study drug metabolism and drug-receptor interactions. This compound has also been used as a ligand in coordination chemistry, and has been used to study proteins, enzymes, and other biomolecules. In addition, this compound has been used as a catalyst in a variety of organic reactions.
Mechanism of Action
Target of Action
The primary target of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is the isoquinoline and 2-naphthol molecules . This compound plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis .
Mode of Action
The compound interacts with its targets through a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols . This interaction provides a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .
Biochemical Pathways
The affected pathway is the synthesis of atropisomeric QUINOL and its derivatives . The compound’s action leads to the establishment of a NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor . This allows access to two types of promising axially chiral Lewis base catalysts in optically pure forms .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have significant bioavailability due to its ability to participate in direct oxidative cross-coupling reactions .
Result of Action
The molecular and cellular effects of the compound’s action include the facile transformations of the products into QUINAP , an iconic ligand in asymmetric catalysis . Moreover, a novel organic dye derived from QUINOL, a product of the compound’s action, has shown potential as vesicle stains in confocal fluorescence microscopy imaging .
Action Environment
The compound’s ability to participate in metal-free oxidative cross-coupling reactions suggests that it may be stable and effective in a variety of chemical environments .
Advantages and Limitations for Lab Experiments
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has several advantages as a ligand in coordination chemistry. It is relatively stable in aqueous solution, and it has a high affinity for metal ions. In addition, this compound is relatively inexpensive and readily available. However, this compound is not soluble in organic solvents, and it is not very soluble in water.
Future Directions
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane has been used in a variety of scientific research applications, and there are a number of potential future directions for research. These include further studies of this compound’s reactivity with metals and other molecules, as well as studies of its potential applications in drug metabolism and drug-receptor interactions. In addition, future studies could investigate the potential use of this compound as a catalyst in organic reactions, as well as its potential use in the study of proteins, enzymes, and other biomolecules. Finally, further research could investigate the potential biochemical and physiological effects of this compound in humans and other organisms.
Synthesis Methods
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is synthesized by a two-step process. In the first step, isoquinoline is reacted with naphthalene-2-yl diphenylphosphane in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate product, which is then reacted with an acid, such as hydrochloric acid, to produce this compound. The synthesis of this compound can be carried out in a variety of solvents, including water, methanol, ethanol, and acetonitrile.
properties
IUPAC Name |
(1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAIEYASUCCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318345 | |
Record name | (R)-QUINAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149341-34-4, 149245-03-4, 149341-33-3 | |
Record name | (R)-QUINAP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149341-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-QUINAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 149245-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 149341-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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